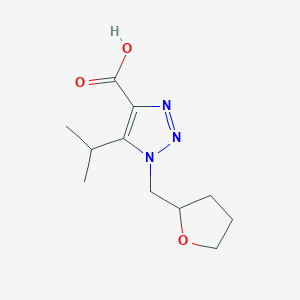
5-Isopropyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(oxolan-2-yl)methyl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(oxolan-2-yl)methyl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to enhance the reaction rate and yield.
Introduction of the Oxolane Ring: The oxolane ring can be introduced through a nucleophilic substitution reaction, where a suitable oxolane derivative reacts with a halogenated triazole intermediate.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of the triazole derivative using carbon dioxide (CO₂) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(oxolan-2-yl)methyl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring or the triazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated derivatives, nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-[(oxolan-2-yl)methyl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-[(oxolan-2-yl)methyl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The oxolane ring and carboxylic acid group can also contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,3-Triazole-4-carboxylic acid: Lacks the oxolane and propan-2-yl groups, making it less versatile.
5-(Propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the oxolane group, which may affect its chemical properties and applications.
1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid: Lacks the propan-2-yl group, which may influence its biological activity.
Uniqueness
1-[(oxolan-2-yl)methyl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the oxolane ring and the propan-2-yl group, which enhance its chemical versatility and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C11H17N3O3 |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
1-(oxolan-2-ylmethyl)-5-propan-2-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C11H17N3O3/c1-7(2)10-9(11(15)16)12-13-14(10)6-8-4-3-5-17-8/h7-8H,3-6H2,1-2H3,(H,15,16) |
Clé InChI |
VLPUUPCLCVYJCA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(N=NN1CC2CCCO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


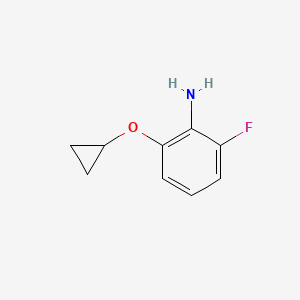
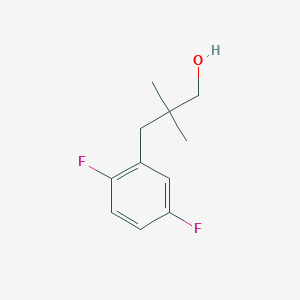


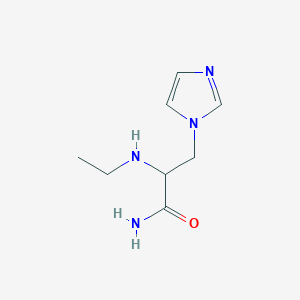
 ketone](/img/structure/B13618087.png)
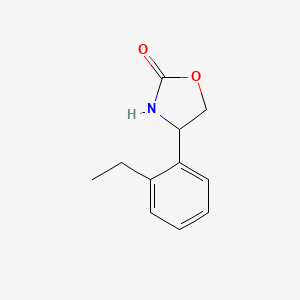
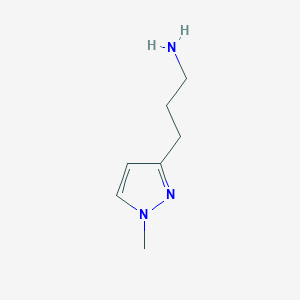

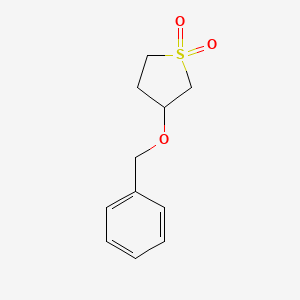
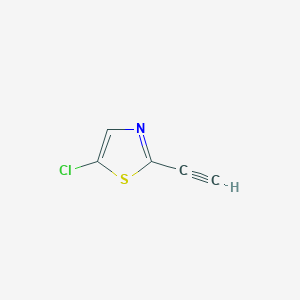
![2-(Sec-butyl)-4-chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13618119.png)
![Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate](/img/structure/B13618123.png)

